Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
Description
The compound Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS: 27219-07-4, molecular formula: C₁₀H₁₉NO₄, molecular weight: 217.26 g/mol) features a pentanoic acid backbone modified at the terminal carbon with a tert-butoxycarbonyl (Boc)-protected methylamino group . The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions.
Properties
CAS No. |
124073-08-1 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
ASAGFKSDTZKBRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid derivatives with appropriate reagents to introduce the dimethylethoxycarbonyl and methylamino groups. One common synthetic route includes the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by subsequent deprotection and functionalization steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylethoxycarbonyl or methylamino groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. The dimethylethoxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pentanoic Acid Derivatives
Key Observations:
- Boc Protection : The target compound’s Boc group enhances steric bulk and stability compared to unprotected amines (e.g., UR-144 metabolites). This group is typically cleaved under acidic conditions, which may influence metabolic pathways .
- Halogenation and Aromaticity: Loxiglumide’s dichlorobenzoylamino group contributes to receptor binding affinity (cholecystokinin antagonism), contrasting with the Boc group’s role in protection .
- Sulfur/Selenium Modifications: Compounds with methylthio () or selenide () groups exhibit distinct electronic properties.
Physicochemical Properties
- Vapor Pressure and Volatility: indicates that carboxylic acids like pentanoic acid exhibit variable vapor concentrations depending on chain length and substituents. The Boc group in the target compound likely reduces volatility compared to simpler analogs (e.g., hexanoic acid) due to increased molecular weight and polarity .
Metabolic Pathways and Stability
Table 2: Metabolic Comparison
Key Findings:
- Fluorinated Analogs: 5F-AB-PINACA’s 5-fluoropentyl chain undergoes oxidative defluorination to yield pentanoic acid metabolites, a pathway absent in non-fluorinated analogs .
Biological Activity
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS No. 124073-08-1) is an organic compound with significant potential in biochemical and pharmaceutical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- IUPAC Name : 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid
- CAS Number : 124073-08-1
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid |
| InChI Key | ASAGFKSDTZKBRT-UHFFFAOYSA-N |
Synthesis
The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid derivatives with appropriate reagents to introduce the dimethylethoxycarbonyl and methylamino groups. One common synthetic route includes:
- Protection of the Amino Group : Utilizing Boc (tert-butoxycarbonyl) protection.
- Functionalization : Subsequent deprotection followed by functionalization steps to yield the final product.
The biological activity of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is attributed to its interaction with specific molecular targets:
- The dimethylethoxycarbonyl group acts as a protective moiety for the amino functionality.
- The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme-substrate interactions and metabolic pathways.
Biological Activity and Applications
Research indicates that Pentanoic acid derivatives can exhibit various biological activities:
Enzyme Interactions
Pentanoic acid derivatives have been studied for their role in modulating enzyme activities. For instance:
- Inhibition Studies : Certain derivatives have shown potential as inhibitors in metabolic pathways involving specific enzymes, suggesting a role in therapeutic applications.
Therapeutic Potential
The compound may serve as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to be a candidate for developing drugs targeting various conditions, including metabolic disorders.
Case Studies
Several studies have highlighted the biological significance of similar compounds:
- Study on Valeric Acid Derivatives : Research indicated that derivatives of valeric acid showed significant anti-inflammatory properties, which could be extrapolated to Pentanoic acid derivatives due to structural similarities.
- Pharmaceutical Applications : A study demonstrated that compounds similar to Pentanoic acid could enhance drug solubility and bioavailability, making them valuable in drug formulation.
Comparative Analysis with Similar Compounds
Comparative studies reveal distinct properties between Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- and its analogs:
| Compound Name | Structure Similarity | Biological Activity Potential |
|---|---|---|
| 5-(Boc-amino)valeric acid | Moderate | Moderate |
| Valeric acid derivatives | High | High |
Q & A
Q. What experimental and computational approaches validate the compound’s conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
